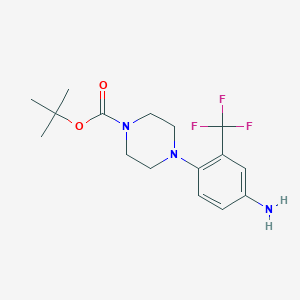

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Description

Properties

IUPAC Name |

tert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N3O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)13-5-4-11(20)10-12(13)16(17,18)19/h4-5,10H,6-9,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQPVPBYELLURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592465 | |

| Record name | tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193902-87-3 | |

| Record name | tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193902-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine: A Key Intermediate in Kinase Inhibitor Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, a key chemical intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and its application in the creation of potent therapeutic agents.

Core Compound Identification and Properties

This compound, with the IUPAC name tert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate, is a substituted piperazine derivative. The presence of a Boc protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen, making it a valuable building block in multi-step organic synthesis. The trifluoromethyl group and the aniline moiety are key pharmacophoric elements that contribute to the biological activity of the final drug molecules.

| Property | Value | Source |

| CAS Number | 193902-87-3 | PubChem |

| Molecular Formula | C₁₆H₂₂F₃N₃O₂ | PubChem |

| Molecular Weight | 345.36 g/mol | PubChem |

| IUPAC Name | tert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | PubChem |

| Appearance | White to off-white solid (typical) | Chemical Suppliers |

| Solubility | Soluble in organic solvents such as DMSO and methanol | General Chemical Properties |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature, indicative of its status as a specialized intermediate. However, a plausible and representative synthetic route can be devised based on established methodologies for the synthesis of N-arylpiperazines. A common approach involves the Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNA_r_) reaction.

Representative Synthesis Protocol: Buchwald-Hartwig Amination

This protocol describes a likely method for the synthesis of the title compound.

Materials:

-

1-Bromo-4-nitro-3-(trifluoromethyl)benzene

-

tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Sodium tert-butoxide (NaO_t_Bu)

-

Anhydrous toluene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

Procedure:

-

Step 1: N-Arylation. To an oven-dried flask under an inert atmosphere (e.g., argon), add 1-bromo-4-nitro-3-(trifluoromethyl)benzene (1.0 eq), 1-Boc-piperazine (1.1 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq). Add anhydrous toluene and heat the mixture at 100°C for 12-18 hours, monitoring the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield tert-butyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate.

-

Step 2: Nitro Group Reduction. Dissolve the product from Step 1 in a mixture of ethanol and water. Add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the reaction by TLC or LC-MS. Once complete, filter the hot reaction mixture through a pad of celite, washing with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by recrystallization or column chromatography to yield this compound.

Application in Drug Development: Synthesis of TRK Inhibitors

This compound is a crucial intermediate in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. TRK proteins are a family of receptor tyrosine kinases that, when constitutively activated by chromosomal rearrangements (NTRK gene fusions), can act as oncogenic drivers in a variety of cancers.

A prominent example of a TRK inhibitor is Entrectinib, which has shown efficacy in treating NTRK fusion-positive solid tumors. While the exact synthesis of Entrectinib may utilize a closely related analogue, the following protocol illustrates how an intermediate like this compound would be used in the synthesis of a hypothetical, structurally similar TRK inhibitor.

Representative Protocol: Synthesis of a TRK Inhibitor

Materials:

-

This compound

-

A suitable carboxylic acid-containing heterocyclic core (e.g., an indazole carboxylic acid)

-

Coupling agent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Step 1: Amide Coupling. Dissolve the heterocyclic carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes. Add a solution of this compound (1.0 eq) in anhydrous DMF. Stir the reaction at room temperature for 4-6 hours. Monitor by LC-MS. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain the Boc-protected final compound.

-

Step 2: Boc Deprotection. Dissolve the product from Step 1 in DCM. Add TFA (10-20 eq) and stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by preparative HPLC or by salt formation and recrystallization to yield the final TRK inhibitor.

Biological Context: The TRK Signaling Pathway

The final products synthesized using this compound, such as TRK inhibitors, target the Tropomyosin Receptor Kinase signaling pathway. This pathway is crucial for the development and function of the nervous system. In cancer, aberrant activation of this pathway due to NTRK gene fusions leads to uncontrolled cell proliferation and survival.

TRK inhibitors are designed to bind to the ATP-binding pocket of the TRK kinase domain, preventing phosphorylation and subsequent activation of downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways. This ultimately leads to the induction of apoptosis in cancer cells dependent on this pathway for survival.

Quantitative Data for a Representative Final Product: Entrectinib

As this compound is an intermediate, quantitative biological data is more relevant for the final active pharmaceutical ingredient. The following data for Entrectinib, a potent TRK inhibitor, illustrates the high affinity and selectivity that can be achieved using this chemical scaffold.

| Target | IC₅₀ (nM) | Assay Type |

| TRKA | 1.7 | Enzymatic |

| TRKB | 0.1 | Enzymatic |

| TRKC | 0.1 | Enzymatic |

| ROS1 | 0.2 | Enzymatic |

| ALK | 1.6 | Enzymatic |

Data is representative and compiled from various public sources on the biological activity of Entrectinib.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its structural features facilitate its incorporation into complex molecules designed to potently and selectively inhibit key cellular targets, such as TRK kinases. This guide provides a foundational understanding of its properties, synthesis, and application, highlighting its role in the development of next-generation targeted cancer therapies.

An In-depth Technical Guide to 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, also known by its full chemical name tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate, is a key building block in contemporary medicinal chemistry. Its unique trifluoromethylphenylpiperazine scaffold makes it a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. This technical guide provides a comprehensive overview of its structure, properties, and its role in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Structure and Properties

The structure of this compound incorporates a piperazine ring protected with a tert-butoxycarbonyl (Boc) group, which is a common strategy in multi-step organic synthesis to control reactivity. The piperazine is further substituted with a 4-amino-2-trifluoromethylphenyl group. The trifluoromethyl group is a bioisostere often used in drug design to enhance metabolic stability, binding affinity, and lipophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 193902-87-3 | [1] |

| Molecular Formula | C₁₆H₂₂F₃N₃O₂ | [1] |

| Molecular Weight | 345.36 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C, keep in dark place | [1] |

| Boiling Point | 446.521 °C at 760 mmHg (Predicted) | [3] |

| Flash Point | 223.848 °C (Predicted) | [3] |

| Density | 1.252 g/cm³ (Predicted) | [3] |

| pKa | 6.46 (Predicted) | [3] |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, its synthesis can be reliably achieved through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methodologies for similar transformations.

Materials:

-

1-Boc-piperazine

-

4-Bromo-3-(trifluoromethyl)aniline (or other suitable aryl halide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or other suitable phosphine ligand)

-

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromo-3-(trifluoromethyl)aniline (1.0 eq), 1-Boc-piperazine (1.2 eq), and cesium carbonate (2.0 eq).

-

In a separate vial, dissolve palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq) in a small amount of the anhydrous solvent.

-

Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent to the Schlenk flask, followed by the catalyst solution via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for the treatment of cancer. The 4-amino-2-trifluoromethylphenyl moiety is a common feature in a number of potent and selective inhibitors of kinases such as ABL and mTOR.

The primary amine of the deprotected form of this molecule serves as a key attachment point for coupling with various heterocyclic cores to generate the final drug candidates.

Application in Kinase Inhibitor Synthesis

This intermediate is utilized in the synthesis of potent inhibitors of the BCR-ABL kinase, including those effective against the T315I mutant which confers resistance to imatinib. It is also a component of novel mTOR inhibitors.

Table 2: Examples of Kinase Inhibitors Synthesized Using a Related Moiety

| Kinase Inhibitor | Target Kinase(s) | Therapeutic Area | Reference |

| CHMFL-ABL/KIT-155 | ABL, KIT | Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors | [4] |

| CHMFL-ABL-121 | ABL (including T315I mutant) | Chronic Myeloid Leukemia | [5] |

| Torin1 | mTOR | Cancer | [6] |

| AKE-72 | Pan-BCR-ABL (including T315I mutant) | Chronic Myeloid Leukemia | [2] |

Signaling Pathway Context: PI3K/AKT/mTOR Pathway

The frequent use of the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, a derivative of the title compound, in mTOR inhibitors highlights its importance in targeting the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by inhibitors.

Conclusion

This compound is a synthetically versatile and commercially available building block with significant applications in the field of drug discovery. Its structural features are highly sought after for the development of potent and selective kinase inhibitors. The information provided in this technical guide serves as a valuable resource for researchers and scientists working on the design and synthesis of novel therapeutics.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 193902-87-3,4-(4-AMINO-2-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]

- 4. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 193902-87-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological information available for tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate, a key building block in the development of targeted therapeutics.

Core Chemical Information

tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate is a substituted piperazine derivative widely utilized in medicinal chemistry as a scaffold for the synthesis of potent and selective kinase inhibitors.

Synonyms: 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, 4-(4-Amino-2-trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester, 4-(4-Boc-piperazin-1-yl)-3-trifluoromethylaniline, 5-Amino-2-(4-BOC-piperazino)benzotrifluoride.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 193902-87-3 | [2] |

| Molecular Formula | C₁₆H₂₂F₃N₃O₂ | [1] |

| Molecular Weight | 345.36 g/mol | [1] |

| Boiling Point | 446.521 °C at 760 mmHg | |

| Flash Point | 223.848 °C | |

| Density | 1.252±0.06 g/cm³ | |

| Vapor Pressure | 0 mmHg at 25°C | |

| Refractive Index | 1.522 | |

| pKa | 6.46±0.10 (Predicted) | |

| Storage Temperature | 2-8°C, under inert gas | |

| Melting Point | Not available in cited sources | |

| Solubility | Not available in cited sources |

Role in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of various therapeutic agents, most notably inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) and the mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are frequently dysregulated in cancer and immunological disorders.

The primary utility of this molecule lies in its bifunctional nature: the Boc-protected piperazine allows for further chemical modifications, while the aniline moiety provides a reactive site for coupling with other molecular fragments to construct the final active pharmaceutical ingredient.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate was not found in the available search results, general synthetic routes for similar piperazine derivatives involve multi-step processes. These typically include acylation, sulfonation, and substitution reactions starting from piperidin-4-ylmethanol or the hydrogenation of pyrazine derivatives.[3] One common method is the reaction of a suitable piperazine precursor with an appropriate aromatic compound under conditions that facilitate nucleophilic aromatic substitution. For instance, the synthesis of similar compounds has been achieved through the reaction of 1-boc-piperazine with a substituted nitrobenzene, followed by reduction of the nitro group to an amine.[4]

Example Experimental Workflow: Synthesis of a Quinoline-Based mTOR Inhibitor

The following is a generalized workflow for the synthesis of a quinoline-based mTOR inhibitor using tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate as a starting material, based on published methodologies for similar compounds.

References

- 1. This compound | C16H22F3N3O2 | CID 18007750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Trifluoromethylphenylpiperazine (TFMPP) Derivatives in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylphenylpiperazine (TFMPP) scaffold represents a significant pharmacophore in contemporary drug discovery, primarily due to its versatile interactions with a range of biological targets, most notably serotonin receptors. This technical guide provides a comprehensive overview of TFMPP derivatives, encompassing their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. Detailed experimental protocols for key assays are provided to facilitate the practical application of this knowledge in a research setting. Furthermore, this guide utilizes visualizations of signaling pathways and experimental workflows to offer a clear and concise understanding of the complex concepts discussed.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its derivatives, particularly the phenylpiperazines, have been extensively explored for their activity in the central nervous system (CNS). Among these, the trifluoromethylphenylpiperazine (TFMPP) moiety has garnered considerable attention. The trifluoromethyl group significantly enhances metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[2]

While some TFMPP derivatives, such as 1-(3-trifluoromethylphenyl)piperazine, have been investigated for their psychoactive properties in the context of recreational use, the therapeutic potential of this chemical class is vast and warrants dedicated exploration.[3][4] These compounds have shown significant modulation of various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors, making them promising candidates for the treatment of a wide array of CNS disorders, including anxiety, depression, and psychosis.[5][6][7]

This guide aims to serve as a technical resource for researchers actively involved in the discovery and development of novel therapeutics based on the TFMPP scaffold.

Synthesis of TFMPP Derivatives

The synthesis of TFMPP derivatives typically involves the formation of the piperazine ring followed by N-arylation or N-alkylation. A common strategy is the reaction of a suitably substituted aniline with a piperazine precursor.

A general synthetic route to N-arylpiperazines involves the Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling reactions. Alternatively, nucleophilic aromatic substitution can be employed. Once the core TFMPP scaffold is synthesized, further diversification can be achieved through alkylation, acylation, or other modifications of the second nitrogen atom of the piperazine ring.[1]

For instance, the synthesis of 1-[3-(trifluoromethyl)phenyl]-4-benzylpiperazine can be achieved by the reaction of 1-[3-(trifluoromethyl)phenyl]piperazine with benzyl chloride in the presence of a base.[7]

Structure-Activity Relationships (SAR)

The pharmacological profile of TFMPP derivatives is highly dependent on the substitution pattern on both the phenyl ring and the piperazine nitrogen.

Substitution on the Phenyl Ring

The position of the trifluoromethyl group on the phenyl ring is a critical determinant of activity. The meta-position, as in 1-(3-trifluoromethylphenyl)piperazine, is the most extensively studied and often confers potent activity at serotonin receptors.[8] The ortho- and para-isomers have also been synthesized and evaluated, revealing that the substitution pattern significantly influences receptor selectivity and functional activity (agonist vs. antagonist).[8]

Substitution on the Piperazine Nitrogen

Modification of the N4-position of the piperazine ring has been a key strategy to modulate the pharmacological properties of TFMPP derivatives. The introduction of various alkyl, aryl, and heterocyclic moieties at this position has led to compounds with diverse receptor affinity and selectivity profiles.

For example, the introduction of a methylenedioxybenzyl (MDBP) group at the N4-position of a TFMPP scaffold results in compounds with significant affinity for the 5-HT2B receptor.[9]

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of selected TFMPP derivatives and related compounds at various serotonin receptors.

Table 1: Binding Affinities (Ki, nM) of TFMPP and Related Phenylpiperazines at Serotonin Receptors

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT3 | Reference |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 288–1,950 | 30–132 | 282 | 160–269 | 62 | 2,373 (IC50) | [10] |

| 1-(3-Chlorophenyl)piperazine (mCPP) | - | - | - | - | - | - | [11] |

| 3-TFMPP-3,4-MDBP | 188 | >10,000 | >10,000 | 1,120 | 1,070 | - | [9] |

Table 2: Functional Activity of TFMPP at Serotonin Transporter

| Compound | Target | Assay | Value (nM) | Reference |

| TFMPP | SERT | Serotonin Release | 121 (EC50) | [10] |

Signaling Pathways

TFMPP derivatives primarily exert their effects by modulating serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs). The binding of a TFMPP derivative to a serotonin receptor can initiate a cascade of intracellular signaling events.

For example, agonism at the 5-HT1A receptor, which is coupled to a Gi/o protein, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Conversely, activation of the 5-HT2A or 5-HT2C receptors, which are coupled to Gq/11 proteins, stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TFMPP derivatives.

Radioligand Binding Assay (for 5-HT1A Receptor)

This protocol is adapted from a standard procedure for determining the binding affinity of a test compound to the 5-HT1A receptor.[12]

Materials:

-

Membranes from CHO-K1 cells expressing the human 5-HT1A receptor.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.

-

Radioligand: [3H]8-hydroxy-DPAT.

-

Non-specific binding control: 10 µM metergoline.

-

Test compound (TFMPP derivative).

-

Glass fiber filters (Whatman grade 934-AH).

-

Filtration system (e.g., Brandel M-24).

-

Scintillation counter.

Procedure:

-

Suspend 10 µg of cell membranes in the binding buffer.

-

Add the test compound at various concentrations (e.g., 1 nM to 1 µM for a competition assay).

-

Add [3H]8-hydroxy-DPAT to a final concentration of 0.25 nM.

-

For non-specific binding, add 10 µM metergoline instead of the test compound.

-

Incubate the mixture for 60 minutes at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters using the filtration system.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (for Gi/o-coupled Receptors)

This protocol provides a general framework for measuring the inhibition of cAMP production following the activation of a Gi/o-coupled receptor.[9][13]

Materials:

-

Cells stably expressing the Gi/o-coupled receptor of interest.

-

Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compound (TFMPP derivative).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Seed the cells in a suitable microplate and allow them to adhere overnight.

-

Replace the culture medium with assay buffer and pre-incubate with the test compound at various concentrations for a specified time.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

-

Generate a concentration-response curve for the test compound's inhibition of forskolin-stimulated cAMP production.

-

Calculate the IC50 value for the test compound.

Phosphoinositide Hydrolysis Assay (for Gq/11-coupled Receptors)

This protocol is for measuring the accumulation of inositol phosphates following the activation of a Gq/11-coupled receptor.[14][15]

Materials:

-

Cells stably expressing the Gq/11-coupled receptor of interest.

-

Inositol-free medium.

-

[3H]myo-inositol.

-

Stimulation buffer (e.g., HBSS with LiCl to inhibit inositol monophosphatase).

-

Test compound (TFMPP derivative).

-

Quenching solution (e.g., ice-cold trichloroacetic acid).

-

Anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Scintillation counter.

Procedure:

-

Label the cells with [3H]myo-inositol in inositol-free medium for 16-24 hours.

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-incubate the cells in stimulation buffer containing LiCl.

-

Add the test compound at various concentrations and incubate for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding the quenching solution.

-

Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography.

-

Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Generate a concentration-response curve and calculate the EC50 value for the test compound.

Therapeutic Applications

The ability of TFMPP derivatives to modulate serotonin receptors makes them attractive candidates for a variety of therapeutic applications, primarily in the realm of CNS disorders.

-

Anxiety and Depression: Given the established role of the serotonergic system in mood regulation, TFMPP derivatives with agonist or partial agonist activity at 5-HT1A receptors are being investigated as potential anxiolytics and antidepressants.[7]

-

Schizophrenia: Atypical antipsychotics often exhibit antagonist activity at 5-HT2A receptors. TFMPP derivatives with this pharmacological profile could offer a novel therapeutic approach for managing the symptoms of schizophrenia.

-

Obesity: 5-HT2C receptor agonists have been shown to reduce food intake, and TFMPP derivatives targeting this receptor could be developed as anti-obesity agents.

Conclusion

Trifluoromethylphenylpiperazine derivatives represent a promising and versatile class of compounds in drug discovery. Their favorable physicochemical properties and their ability to potently and selectively modulate key biological targets, particularly serotonin receptors, underscore their therapeutic potential. A thorough understanding of their synthesis, structure-activity relationships, and pharmacology, as outlined in this guide, is essential for the successful development of novel TFMPP-based therapeutics. The detailed experimental protocols provided herein are intended to empower researchers to further explore this exciting area of medicinal chemistry.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. esmed.org [esmed.org]

- 5. mdpi.com [mdpi.com]

- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. etd.auburn.edu [etd.auburn.edu]

- 8. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 11. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jneurosci.org [jneurosci.org]

The Indispensable Role of the Boc Protecting Group in Piperazine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing frequently in drugs targeting a wide range of diseases, including those affecting the central nervous system (CNS), infectious diseases, and cancer.[1] Its prevalence is due to its ability to introduce desirable physicochemical properties, such as improved aqueous solubility and oral bioavailability.[2][3] However, the symmetrical nature of the piperazine ring, with its two reactive secondary amine groups, presents a significant synthetic challenge: achieving selective functionalization at one nitrogen atom while leaving the other available for subsequent reactions. This is where the tert-butoxycarbonyl (Boc) protecting group plays a pivotal role. This technical guide provides an in-depth exploration of the use of the Boc protecting group in piperazine synthesis, complete with quantitative data, detailed experimental protocols, and visualizations of key synthetic workflows.

The Strategic Advantage of Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[4] Its popularity stems from its stability under a variety of reaction conditions and its facile and selective removal under acidic conditions.[4][5] In the context of piperazine synthesis, the Boc group allows for the temporary masking of one of the piperazine nitrogens, thereby enabling selective functionalization of the unprotected nitrogen.[1][6] This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and enabling the precise construction of complex molecules.[1]

The general workflow for the synthesis of monosubstituted piperazines using N-Boc-piperazine is a three-step process:

-

Protection: Piperazine is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield N-Boc-piperazine.[3] This ensures that subsequent reactions occur selectively at the unprotected nitrogen.[3]

-

Functionalization: The free secondary amine of N-Boc-piperazine is then functionalized through various carbon-nitrogen bond-forming reactions, such as N-alkylation, reductive amination, or N-acylation, to introduce the desired substituent.[3]

-

Deprotection: Finally, the Boc group is removed under acidic conditions to reveal the desired monosubstituted piperazine.[3]

This versatile strategy has cemented the role of N-Boc-piperazine as an indispensable tool in the modern medicinal chemist's arsenal.[1]

Quantitative Data in Piperazine Synthesis

The efficiency of each step in the synthesis of piperazine derivatives is critical for the overall yield and purity of the final product. The following tables summarize quantitative data for the key steps involving the Boc protecting group.

| Table 1: Synthesis of N-Boc-piperazine | ||||||

| Method | Starting Materials | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |

| Conventional | Anhydrous piperazine | Di-tert-butyl carbonate | Low | Variable | Simple one-step reaction | Formation of di-Boc byproduct, costly purification |

| Salt Formation | Piperazine, Acetic acid | Di-tert-butyl carbonate | Improved | High | Enhanced selectivity for mono-protection | Relies on costly anhydrous piperazine |

| From Diethylamine | Diethylamine | Thionyl chloride, Boc anhydride, Ammonia | >93.5% | High | High yield and purity, suitable for industrial scale | Multi-step process |

| Table 2: N-Alkylation of N-Boc-piperazine | ||||

| Alkylating Agent | Base | Solvent | Yield | Reference |

| Alkyl Halide (R-X) | K₂CO₃ | DMF | Good | [5] |

| Alkyl Bromide | LiOt-Bu | MeCN | 54-90% | [7] |

| Table 3: Deprotection of Boc-piperazine Derivatives | ||||

| Reagent | Solvent | Temperature | Time | Notes |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 hours | Common and effective method.[8] |

| 4M HCl in Dioxane | Methanol or Dioxane | Room Temperature | 1-4 hours | Often yields the hydrochloride salt.[4][8] |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine

This protocol describes the selective mono-protection of piperazine using di-tert-butyl dicarbonate.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Water

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperazine (1.0 equivalent) in DCM or THF.

-

Add TEA or DIPEA (1.2 - 1.5 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of (Boc)₂O (1.0 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Quench the reaction with water.

-

Transfer to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.

Protocol 2: N-Alkylation of N-Boc-piperazine

This protocol details the N-alkylation of N-Boc-piperazine with an alkyl halide.[5]

Materials:

-

N-Boc-piperazine (1.0 mmol, 1.0 equiv.)

-

Alkyl Halide (R-X) (1.0-1.2 equiv.)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

Dry Dimethylformamide (DMF) (5-10 mL)

Procedure:

-

To a stirred solution of N-Boc-piperazine in dry DMF, add the alkyl halide and potassium carbonate at room temperature.[5]

-

Heat the reaction mixture and monitor its progress by TLC.[5]

-

After completion, cool the mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the N-alkyl-N'-Boc-piperazine.

Protocol 3: Deprotection of N-Boc-piperazine Derivatives

This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).[8]

Materials:

-

N-Boc protected piperazine derivative (1.0 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (5-10 equiv.)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected piperazine derivative in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[8]

Visualizing Synthetic Pathways and Logic

The following diagrams, created using the DOT language, illustrate key workflows and decision-making processes in piperazine synthesis involving the Boc protecting group.

Caption: General synthetic workflow for monosubstituted piperazines.

Caption: Decision tree for selecting a piperazine protecting group.

Caption: Mechanism of Boc protection and deprotection.

Conclusion

The Boc protecting group is a cornerstone of modern synthetic strategies involving the piperazine scaffold. Its ability to enable selective functionalization through a robust and reversible protection-deprotection sequence has made it an invaluable tool for medicinal chemists and drug development professionals. By understanding the principles of Boc protection, leveraging quantitative data to optimize reaction conditions, and following detailed experimental protocols, researchers can efficiently synthesize a diverse array of piperazine-containing molecules with therapeutic potential. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperazine derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

The Pharmacological Profile of Amino-Trifluoromethylphenyl-Piperazines: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, receptor interactions, functional effects, and experimental evaluation of a significant class of serotonergic modulators.

Introduction

Amino-trifluoromethylphenyl-piperazines (TFMPPs) represent a class of synthetic compounds that have garnered considerable interest in the fields of neuropharmacology and medicinal chemistry. Characterized by a piperazine ring linked to a trifluoromethyl-substituted phenyl group, these molecules exhibit a prominent affinity for various serotonin (5-HT) receptors, positioning them as valuable tools for research and as scaffolds for the development of novel therapeutics targeting the serotonergic system. This technical guide provides a comprehensive overview of the pharmacological profile of amino-trifluoromethylphenyl-piperazines, with a focus on their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.

Core Pharmacological Profile

The pharmacological activity of amino-trifluoromethylphenyl-piperazines is primarily defined by their interaction with serotonin receptors. The position of the trifluoromethyl group on the phenyl ring, as well as other substitutions, significantly influences the affinity and selectivity of these compounds for different 5-HT receptor subtypes. The most extensively studied compound in this class is 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

Receptor Binding Affinities

Amino-trifluoromethylphenyl-piperazines are known to bind to a range of serotonin receptors, particularly subtypes of the 5-HT1 and 5-HT2 families. The binding affinity is typically determined through competitive radioligand binding assays, where the compound's ability to displace a radiolabeled ligand from the receptor is measured. The affinity is expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Amino-Trifluoromethylphenyl-Piperazines

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT3 | Reference(s) |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 288–1,950 | 30–132 | 282 | 160–269 | 62 | 2,373 | [1] |

| 1-[2-(3-bromoacetamidophenyl)ethyl]-4-(3-trifluoromethylphenyl) piperazine (BrAcTFMPP) | 0.5 | 146 | - | 41 | - | - | [2] |

Note: Data represents a range from multiple studies where applicable. "-" indicates data not available.

Functional Activity

Beyond simple binding, the functional activity of these compounds—whether they act as agonists, antagonists, or partial agonists—is crucial to their pharmacological profile. This is assessed through various in vitro functional assays that measure the cellular response following receptor activation. For instance, G-protein coupled 5-HT receptors modulate the levels of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and calcium (Ca2+).

TFMPP generally functions as a full agonist at most of the serotonin receptors it binds to, with the exception of the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist.[1] It is also known to evoke the release of serotonin by binding to the serotonin transporter (SERT).[1]

Table 2: Functional Activity (EC50/IC50, nM) of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

| Parameter | Value (nM) | Assay Type | Reference(s) |

| EC50 at SERT (Serotonin Release) | 121 | Serotonin release assay | [1] |

| ED50 (in vivo, discriminative stimulus) | 0.27 mg/kg | Rat drug discrimination | [3] |

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of amino-trifluoromethylphenyl-piperazines and their biological activity is a key area of investigation for drug design. Key determinants of activity include:

-

Position of the Trifluoromethyl Group: The location of the -CF3 group (ortho, meta, or para) on the phenyl ring influences receptor affinity and selectivity. The meta-position, as seen in TFMPP, is common in psychoactive derivatives.

-

Substitutions on the Piperazine Ring: Modifications to the second nitrogen of the piperazine ring can dramatically alter the pharmacological profile, leading to compounds with enhanced selectivity for specific receptor subtypes.

-

Nature of the Amino Group: While the core structure involves a piperazine, related compounds with different amino linkers are also being explored.

Key Signaling Pathways

The interaction of amino-trifluoromethylphenyl-piperazines with serotonin receptors triggers specific intracellular signaling cascades. The primary receptors targeted, 5-HT1 and 5-HT2 subtypes, are G-protein coupled receptors (GPCRs).

Experimental Protocols

The characterization of amino-trifluoromethylphenyl-piperazines relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).

-

Harvest the cells and homogenize in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]5-HT or a specific antagonist), and varying concentrations of the test compound.

-

Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known non-labeled ligand).

-

Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Flux (for Gq-coupled 5-HT2 Receptors)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Methodology:

-

Cell Preparation:

-

Seed cells expressing the target 5-HT2 receptor into a 96-well, black, clear-bottom plate and incubate overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer and incubate.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of the test compound.

-

Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to add the test compound to the cells while simultaneously monitoring the fluorescence.

-

An increase in fluorescence intensity indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

Plot the change in fluorescence against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

-

Functional Assay: cAMP Measurement (for Gi/o-coupled 5-HT1 Receptors)

This assay measures the inhibition of cAMP production following the activation of Gi/o-coupled receptors.

Methodology:

-

Cell Stimulation:

-

Culture cells expressing the target 5-HT1 receptor.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test compound.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

Amino-trifluoromethylphenyl-piperazines are a versatile class of compounds with significant modulatory effects on the serotonergic system. Their well-defined structure-activity relationships and diverse pharmacological profiles make them valuable probes for studying serotonin receptor function and promising starting points for the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these and other related compounds, facilitating the advancement of drug discovery in this critical area of neuroscience.

References

- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenylpiperazine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The substituted phenylpiperazine motif stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a foundational component in the development of numerous therapeutics. This guide provides a comprehensive exploration of the synthesis, pharmacology, and structure-activity relationships of substituted phenylpiperazines, offering field-proven insights for professionals engaged in drug discovery and development.

The Phenylpiperazine Core: A Profile in Chemical Versatility

The phenylpiperazine scaffold consists of a benzene ring attached to a piperazine ring. This deceptively simple structure offers a unique combination of properties that make it an ideal pharmacophore. The piperazine ring, with its two nitrogen atoms, provides a basic center that is often protonated at physiological pH, allowing for crucial ionic interactions with biological targets.[1] The N1 nitrogen's connection to the phenyl ring and the N4 nitrogen's availability for substitution create a platform for extensive chemical modification, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[1][2] This inherent modularity has allowed for the development of a vast chemical space around this core structure.

Synthetic Pathways: Building the Phenylpiperazine Library

The synthesis of substituted phenylpiperazines is well-established, with several robust methods available to researchers. The most common approach involves the N-arylation of piperazine or its derivatives, or the N-alkylation/acylation of a pre-formed phenylpiperazine.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

A cornerstone of modern organic synthesis, the Buchwald-Hartwig amination offers a highly efficient route to N-aryl piperazines. This method allows for the coupling of an aryl halide (or triflate) with piperazine, often with high yields and excellent functional group tolerance.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), piperazine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 mmol), a phosphine ligand like BINAP or Xantphos (0.02-0.1 mmol), and a base such as sodium tert-butoxide or potassium carbonate (2.0 mmol).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene or dioxane (5-10 mL) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.[3]

Nucleophilic Aromatic Substitution (SNAr)

For aryl halides activated by electron-withdrawing groups (e.g., nitro or cyano groups), direct nucleophilic aromatic substitution with piperazine can be an effective synthetic strategy, often not requiring a metal catalyst.

N4-Functionalization

Once the core phenylpiperazine is synthesized, the N4 nitrogen provides a convenient handle for introducing a wide variety of substituents, which is crucial for modulating the compound's interaction with its biological target.

Workflow for N4-Functionalization

References

- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Version: 1.0

Abstract: This document provides a comprehensive technical overview of the chemical compound 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine. It details a representative synthetic protocol, presents key quantitative data, and outlines the analytical workflow for structural verification. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of substituted phenylpiperazine derivatives.

Introduction

This compound, with the CAS number 193902-87-3, is a substituted piperazine derivative.[1] The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] Compounds containing the trifluoromethylphenylpiperazine moiety have been investigated for their effects on the central nervous system, particularly their interactions with serotonergic and dopaminergic systems.[4][5][6][7] The presence of a trifluoromethyl group can significantly enhance metabolic stability and receptor binding affinity. The Boc (tert-butyloxycarbonyl) protecting group offers a versatile handle for further chemical modification, making this compound a valuable intermediate in the synthesis of more complex molecules.[8][9][10]

This guide focuses on a common and efficient method for its synthesis: the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds, offering high yields and broad functional group tolerance.[11][12][13][14][15]

Synthesis and Experimental Protocol

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide (or pseudohalide) with an amine.[12][13] In this case, 1-Boc-piperazine is coupled with a suitable 4-amino-2-trifluoromethylphenyl halide, such as 4-bromo-3-(trifluoromethyl)aniline.

Reaction Scheme

The overall reaction is depicted below:

-

Reactants: 1-Boc-piperazine and 4-bromo-3-(trifluoromethyl)aniline.

-

Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).

-

Base: A non-nucleophilic base is required to facilitate the catalytic cycle (e.g., Sodium tert-butoxide).

-

Solvent: An anhydrous aprotic solvent is used (e.g., Toluene).

Detailed Experimental Protocol

Materials:

-

4-bromo-3-(trifluoromethyl)aniline

-

1-Boc-piperazine[9]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-(trifluoromethyl)aniline (1.0 eq), 1-Boc-piperazine (1.2 eq), and Sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to the flask.

-

Add anhydrous toluene via syringe to the flask.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Quantitative Data

The following tables summarize the key quantitative data associated with the compound and its synthesis.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₂F₃N₃O₂ |

| Molecular Weight | 345.36 g/mol [1] |

| CAS Number | 193902-87-3[1] |

| IUPAC Name | tert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate[1] |

Table 2: Representative Synthesis Data

| Parameter | Value |

| Reactant Scale (Aniline) | 5.0 mmol |

| Typical Yield | 75 - 90% |

| Purity (by HPLC) | >98% |

| Appearance | Off-white to light yellow solid |

Table 3: Spectroscopic Characterization Data (Predicted/Typical)

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.05 (d, J=8.4 Hz, 1H), 6.85 (d, J=2.5 Hz, 1H), 6.75 (dd, J=8.4, 2.5 Hz, 1H), 3.90 (s, 2H, -NH₂), 3.60 (t, J=5.0 Hz, 4H), 2.95 (t, J=5.0 Hz, 4H), 1.48 (s, 9H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 154.8, 145.5, 138.0, 124.2 (q, J=272 Hz, -CF₃), 122.5 (q, J=30 Hz), 119.0, 115.5, 80.0, 52.5, 49.5, 28.5. |

| Mass Spec (ESI+) | m/z 346.17 [M+H]⁺, 290.15 [M-C₄H₈+H]⁺, 246.15 [M-Boc+H]⁺ |

Visualizations

Synthetic Workflow

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

References

- 1. This compound | C16H22F3N3O2 | CID 18007750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. esmed.org [esmed.org]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 10. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. research.rug.nl [research.rug.nl]

The Serotonergic Soul of a Synthetic: A Technical Guide to the Mechanism of Action of Trifluoromethylphenylpiperazine (TFMPP) Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylphenylpiperazine (TFMPP) is a synthetic compound belonging to the phenylpiperazine class of drugs, which has seen use as a recreational substance, often in combination with benzylpiperazine (BZP).[1] This technical guide provides an in-depth exploration of the mechanism of action of TFMPP, focusing on its molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate these properties. Quantitative data on receptor binding affinities are presented for clear comparison, and key experimental protocols are detailed to provide a practical resource for researchers in pharmacology and drug development. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of TFMPP's pharmacological profile.

Core Mechanism of Action: A Serotonin-Centric Profile

The primary mechanism of action of TFMPP revolves around its interaction with the serotonin (5-hydroxytryptamine, 5-HT) system. It functions as both a direct agonist at several serotonin receptor subtypes and as a serotonin releasing agent.[1][2] Notably, TFMPP exhibits insignificant effects on dopamine and norepinephrine reuptake or efflux, distinguishing its pharmacological profile from many other psychostimulant compounds.[1]

Receptor Binding Affinity

TFMPP displays a moderate to high affinity for several serotonin receptors, with a particularly notable affinity for the 5-HT1B and 5-HT2C subtypes. Its binding affinity for the serotonin transporter (SERT) is also significant, underlying its activity as a serotonin releasing agent.[1] In contrast, its affinity for the 5-HT3 receptor is negligible.[1][3] While often described as having no effect on dopaminergic or noradrenergic transporters, precise high-value Ki or IC50 data to quantify this low affinity are not consistently reported in the literature, reflecting its strong selectivity for the serotonergic system.

Table 1: Receptor and Transporter Binding Profile of TFMPP

| Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| 5-HT1A Receptor | 288 - 1,950 | Full Agonist | [1] |

| 5-HT1B Receptor | 30 - 132 | Full Agonist | [1] |

| 5-HT1D Receptor | 282 | Full Agonist | [1] |

| 5-HT2A Receptor | 160 - 269 | Weak Partial Agonist / Antagonist | [1] |

| 5-HT2C Receptor | 62 | Full Agonist | [1] |

| 5-HT3 Receptor | IC50 = 2,373 | Insignificant Affinity | [1][3] |

| Serotonin Transporter (SERT) | EC50 = 121 | Substrate (Serotonin Releaser) | [1] |

| Dopamine Transporter (DAT) | No significant effect reported | - | [1] |

| Norepinephrine Transporter (NET) | No significant effect reported | - | [1] |

Intracellular Signaling Cascades

The functional consequences of TFMPP's interaction with serotonin receptors are dictated by the specific downstream signaling pathways coupled to each receptor subtype.

5-HT1B Receptor Signaling

As a Gi/o-coupled receptor, activation of the 5-HT1B receptor by TFMPP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. This pathway is also associated with the modulation of ion channels, leading to increased K+ conductance and decreased Ca2+ conductance, which ultimately inhibits neurotransmitter release.[4][5]

Figure 1: 5-HT1B Receptor Signaling Pathway.

5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway.[2] TFMPP's action as a weak partial agonist or antagonist at this receptor suggests a more complex interaction. Agonist binding typically activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+).[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 4. Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein’s Effect on Neurotransmitter Release | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Biological Activity of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine is not currently available in the public domain. This guide provides a comprehensive overview of the predicted biological activity based on the well-characterized pharmacology of structurally similar compounds, primarily 3-Trifluoromethylphenylpiperazine (3-TFMPP). The tert-butyloxycarbonyl (Boc) group is a protecting group and its removal is likely necessary for pharmacological activity.

Introduction

Piperazine derivatives are a versatile class of compounds with a wide range of pharmacological applications, including but not limited to, antipsychotic, antihistaminic, antianginal, antidepressant, anticancer, and antiviral activities. The core piperazine scaffold is a common feature in many clinically used drugs. The subject of this guide, this compound, belongs to the phenylpiperazine subclass. The presence of a trifluoromethyl group on the phenyl ring is a key structural feature that often confers significant effects on biological activity. Based on the extensive research on analogous compounds, it is highly probable that the de-protected form of this molecule, 4-(4-Amino-2-trifluoromethylphenyl)piperazine, interacts with monoamine neurotransmitter systems, particularly the serotonergic system.

Predicted Pharmacological Profile

The primary molecular targets of trifluoromethylphenylpiperazine derivatives are serotonin (5-HT) receptors. 3-Trifluoromethylphenylpiperazine (3-TFMPP) is a well-studied non-selective serotonin receptor agonist and serotonin-releasing agent. It is predicted that 4-(4-Amino-2-trifluoromethylphenyl)piperazine would exhibit a similar, though potentially modulated, pharmacological profile. The substitution pattern on the phenyl ring (amino group at position 4 and trifluoromethyl group at position 2) is expected to influence the affinity and selectivity for various serotonin receptor subtypes.

Serotonergic System Modulation

Trifluoromethylphenylpiperazine compounds are known to interact with multiple 5-HT receptor subtypes. The predicted activity of the core molecule would likely involve agonism or partial agonism at these receptors, leading to a cascade of downstream signaling events.

Quantitative Data on Analogous Compounds

To provide a quantitative basis for the predicted activity, the following tables summarize the receptor binding affinities and functional activities of the closely related compound, 3-Trifluoromethylphenylpiperazine (3-TFMPP).

Table 1: Receptor Binding Affinities (Ki, nM) of 3-Trifluoromethylphenylpiperazine (3-TFMPP)

| Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-HT1A | 288 - 1,950[1] |

| 5-HT1B | 30 - 132[1] |

| 5-HT1D | 282[1] |

| 5-HT2A | 160 - 269[1] |

| 5-HT2C | 62[1] |

Table 2: Functional Activity (EC50/IC50, nM) of 3-Trifluoromethylphenylpiperazine (3-TFMPP)

| Target | Functional Assay | Potency (nM) |

| SERT | Serotonin Release | EC50 = 121[1] |

| 5-HT3 | Receptor Binding | IC50 = 2,373[1] |

Experimental Protocols

To determine the actual biological activity of this compound (after de-protection), a series of in vitro and in vivo experiments would be necessary. A key initial experiment would be a receptor binding assay.

In Vitro Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 4-(4-Amino-2-trifluoromethylphenyl)piperazine for a panel of neurotransmitter receptors, with a primary focus on serotonin receptor subtypes.

Materials:

-

Test compound: 4-(4-Amino-2-trifluoromethylphenyl)piperazine

-

Cell membranes expressing the target receptor (e.g., recombinant CHO-K1 cells expressing human 5-HT1A)

-

Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)

-

Non-specific binding control (e.g., high concentration of a known ligand like serotonin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

96-well microplates

-

Filtration apparatus with glass fiber filters

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to obtain a range of concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

Specific radioligand at a concentration near its Kd.

-

Either:

-

Vehicle (for total binding)

-

Non-specific binding control (for non-specific binding)

-

Test compound at various concentrations (for competition binding)

-

-

Cell membranes expressing the target receptor.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

The interaction of trifluoromethylphenylpiperazine derivatives with serotonin receptors initiates intracellular signaling cascades. The following diagrams illustrate the general serotonergic signaling pathway and a typical experimental workflow for its characterization.

Caption: Predicted Serotonergic Signaling Pathway.

Caption: Experimental Workflow for Characterization.

Other Potential Biological Activities

While the primary predicted activity of 4-(4-Amino-2-trifluoromethylphenyl)piperazine is on the serotonergic system, the piperazine scaffold is known for a diverse range of biological effects. For instance, a structurally related compound, p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), has demonstrated anthelmintic activity as a serotonergic agonist in nematodes. This suggests that the title compound could also be investigated for antiparasitic properties. Furthermore, various phenylpiperazine derivatives have been explored for their potential as anticancer agents.

Conclusion

In the absence of direct experimental data, the biological activity of this compound can be predicted with a reasonable degree of confidence based on the extensive literature on its structural analogs. The de-protected form of the compound is expected to be a modulator of the serotonergic system, likely acting as an agonist at various 5-HT receptor subtypes. To confirm this prediction and to fully characterize its pharmacological profile, a systematic series of in vitro and in vivo studies, beginning with receptor binding assays, is essential. The versatile nature of the piperazine scaffold also suggests that other potential therapeutic applications for this compound may be worth exploring.